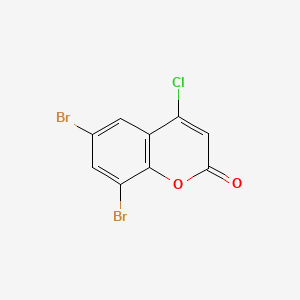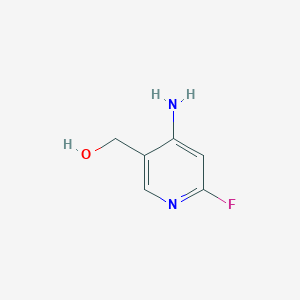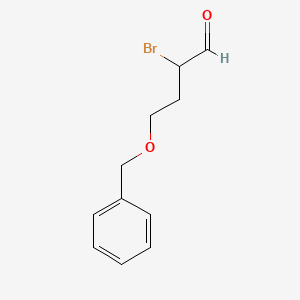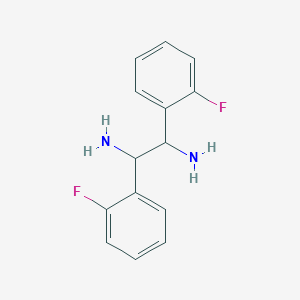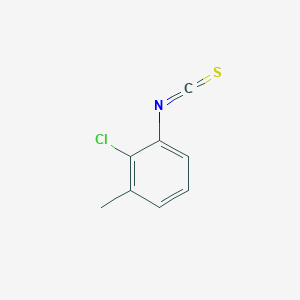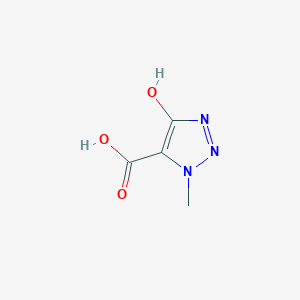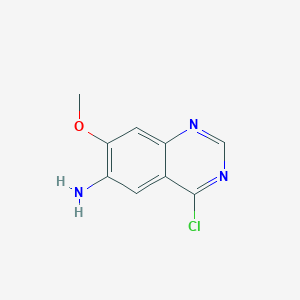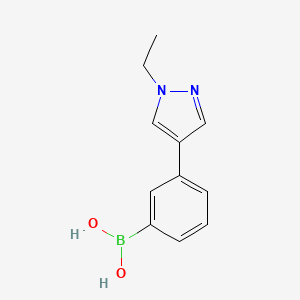
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a 1-ethyl-4-pyrazolyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylboronic acid moiety. One common method involves the reaction of 1-ethyl-4-pyrazole with a phenylboronic acid derivative under suitable conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols under oxidative conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide or triflate substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of the pyrazole ring, leading to different reactivity and applications.
Uniqueness
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of the 1-ethyl-4-pyrazolyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable complexes and facilitating specific reactions that other boronic acids may not efficiently undergo .
Eigenschaften
Molekularformel |
C11H13BN2O2 |
|---|---|
Molekulargewicht |
216.05 g/mol |
IUPAC-Name |
[3-(1-ethylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-2-14-8-10(7-13-14)9-4-3-5-11(6-9)12(15)16/h3-8,15-16H,2H2,1H3 |
InChI-Schlüssel |
NDIUKLUWSQGXMO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



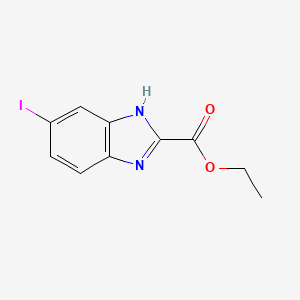
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
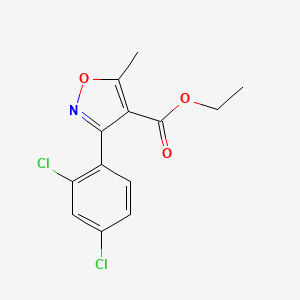
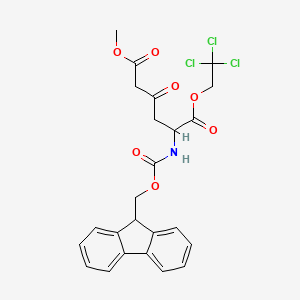
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
